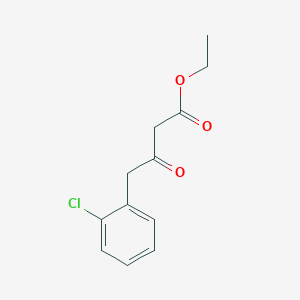

Ethyl 4-(2-chlorophenyl)-3-oxobutanoate

Overview

Description

Ethyl 4-(2-chlorophenyl)-3-oxobutanoate (COBE) is a chemical compound that serves as an important intermediate in the synthesis of various pharmaceuticals and fine chemicals. It is characterized by the presence of a chlorophenyl group attached to a 3-oxobutanoate moiety. The compound has been the subject of numerous studies due to its potential applications in asymmetric synthesis, which is a key process in the production of enantiomerically pure substances.

Synthesis Analysis

The synthesis of COBE and its derivatives has been explored through various methods. One approach involves the enzymatic production of ethyl (R)-4-chloro-3-hydroxybutanoate, a closely related compound, by the asymmetric reduction of COBE using Escherichia coli transformants expressing the aldehyde reductase gene from yeast . Another study reported the construction of a polycistronic plasmid encoding carbonyl reductase and glucose dehydrogenase for the efficient biocatalysis of COBE to its (S)-enantiomer . Additionally, the synthesis of ethyl 4-(4-chlorophenyl)-3-methyl-2,4-dioxobutyrate, an intermediate of the antiobesity agent rimonabant, was achieved from p-chloropropiophenone by enamination and subsequent condensation with chlorooxalic acid ethyl ester .

Molecular Structure Analysis

The molecular structure of COBE-related compounds has been elucidated through various analytical techniques. For instance, the crystal and molecular structure of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate was determined by X-ray diffraction studies, revealing a monoclinic crystal system with a Z conformation about the C=C bond . Similarly, the structure of ethyl 5-acetamido-4-(4-chlorophenyl)-2-methyl-6-oxo-5,6-dihydro-4H-pyran-3-carboxylate was characterized by IR, NMR, MS, and single-crystal X-ray diffraction .

Chemical Reactions Analysis

COBE undergoes various chemical reactions that are crucial for its transformation into valuable chiral intermediates. The asymmetric reduction of COBE to its (S)- or (R)-enantiomers has been extensively studied, with different microorganisms and biocatalytic systems being employed to achieve high enantiomeric excess and yield . These studies have provided insights into the optimization of reaction conditions, such as temperature, pH, and substrate concentration, to maximize the efficiency of the biocatalytic processes.

Physical and Chemical Properties Analysis

The physical and chemical properties of COBE and its derivatives are influenced by their molecular structures. The stability of COBE in aqueous systems has been a concern, as it was found to be unstable and subject to substrate inhibition . However, the use of biphasic systems, such as water/organic solvent mixtures, has been shown to enhance the stability and conversion rates of COBE during biocatalytic reactions . The optimal conditions for these reactions, including the use of glucose and glucose dehydrogenase for NADPH regeneration, have been determined to achieve high product concentrations and enantiomeric excesses .

Scientific Research Applications

1. Design and Synthesis of Antihypertensive Agents

- Application Summary: This research involves the design, synthesis, and computational assessment of a novel series of 1,4-dihydropyridine based scaffolds with the objective of developing promising antihypertensive agents as viable alternatives to the well-established dihydropyridine based drugs such as amlodipine, felodipine, nicardipine, etc .

- Methods of Application: The research involved the synthesis of a series of bioisosteres, followed by in silico molecular docking experiments conducted against the calcium channel responsible for blood pressure regulation .

- Results: The findings highlight the significance of the presence of triazole tethered aryl/heteroaryl ring in the synthesized hybrids, providing a foundation for further preclinical and clinical translation as antihypertensive medications .

2. Synthesis and Pharmacological Properties of Chalcones

- Application Summary: Researchers have explored new approaches for the synthesis of chalcone derivatives, which have revealed an array of pharmacological and biological effects .

- Methods of Application: The research involves the synthesis of various chalcone derivatives and testing their pharmacological properties .

- Results: Various chalcone derivatives show antimicrobial, antifungal, antimalarial, antiviral, anti-inflammatory, antileishmanial anti-tumor and anticancer properties .

3. Biological Potential of Indole Derivatives

- Application Summary: Indole derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

- Methods of Application: The research involves the synthesis of various indole derivatives and testing their pharmacological properties .

- Results: Various indole derivatives show a broad spectrum of biological activities .

4. Synthesis of 3-Ethyl 5-Methyl 2-[(2-Aminoethoxy)Methyl]-4-(2-Chlorophenyl)-6-Methylpyridine-3,5-Dicarboxylate

- Application Summary: This compound, which has a structure similar to “Ethyl 4-(2-chlorophenyl)-3-oxobutanoate”, is synthesized for various applications in organic chemistry .

- Methods of Application: The compound is synthesized using standard organic synthesis techniques .

- Results: The synthesized compound can be used in various applications in organic chemistry .

5. Synthesis of N-(4-(4-Bromophenyl)Thiazol-2-Yl)-2-Chloroacetamide Derivatives

- Application Summary: These derivatives are synthesized to combat antimicrobial and anticancer drug resistance .

- Methods of Application: The research involves the synthesis of these derivatives and testing their pharmacological properties .

- Results: The synthesized derivatives have shown potential in combating drug resistance .

6. Biological Potential of Indole Derivatives

- Application Summary: Indole derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

- Methods of Application: The research involves the synthesis of various indole derivatives and testing their pharmacological properties .

- Results: Various indole derivatives show a broad spectrum of biological activities .

7. Synthesis of 3-Ethyl 5-Methyl 2-[(2-Aminoethoxy)Methyl]-4-(2-Chlorophenyl)-6-Methylpyridine-3,5-Dicarboxylate

- Application Summary: This compound, which has a structure similar to “Ethyl 4-(2-chlorophenyl)-3-oxobutanoate”, is synthesized for various applications in organic chemistry .

- Methods of Application: The compound is synthesized using standard organic synthesis techniques .

- Results: The synthesized compound can be used in various applications in organic chemistry .

8. Synthesis of N-(4-(4-Bromophenyl)Thiazol-2-Yl)-2-Chloroacetamide Derivatives

- Application Summary: These derivatives are synthesized to combat antimicrobial and anticancer drug resistance by pathogens and cancerous cells .

- Methods of Application: The research involves the synthesis of these derivatives and testing their pharmacological properties .

- Results: The synthesized derivatives have shown potential in combating drug resistance .

Future Directions

While specific future directions for “Ethyl 4-(2-chlorophenyl)-3-oxobutanoate” are not mentioned in the retrieved data, related compounds have shown promise in various areas of research. For instance, N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives have been synthesized and studied for their potential antimicrobial and antiproliferative activities . This suggests that “Ethyl 4-(2-chlorophenyl)-3-oxobutanoate” and related compounds could be of interest in future pharmaceutical research.

properties

IUPAC Name |

ethyl 4-(2-chlorophenyl)-3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClO3/c1-2-16-12(15)8-10(14)7-9-5-3-4-6-11(9)13/h3-6H,2,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZYFGEUHEVFLEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)CC1=CC=CC=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30517272 | |

| Record name | Ethyl 4-(2-chlorophenyl)-3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30517272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(2-chlorophenyl)-3-oxobutanoate | |

CAS RN |

83657-82-3 | |

| Record name | Ethyl 4-(2-chlorophenyl)-3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30517272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Thieno[2,3-c]pyridin-4-ol](/img/structure/B1282128.png)

![tert-Butyl [2-(3,4-dihydroxyphenyl)ethyl]carbamate](/img/structure/B1282135.png)